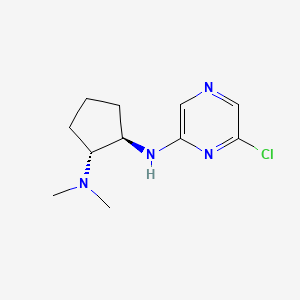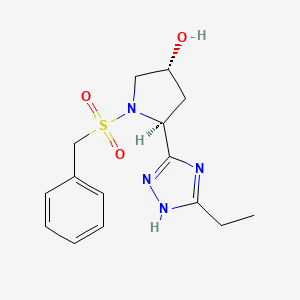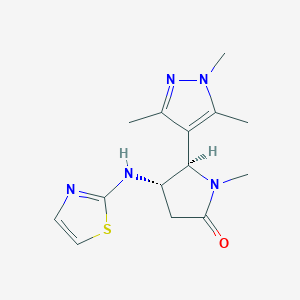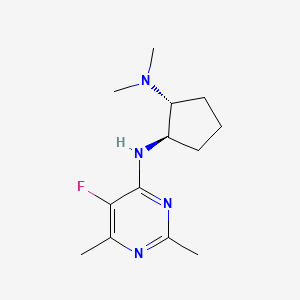
(1R,2R)-2-N-(6-chloropyrazin-2-yl)-1-N,1-N-dimethylcyclopentane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-2-N-(6-chloropyrazin-2-yl)-1-N,1-N-dimethylcyclopentane-1,2-diamine, also known as CP-673451, is a small molecule inhibitor of the platelet-derived growth factor receptor (PDGFR) tyrosine kinase. It has shown potential as a therapeutic agent for various cancers, including glioblastoma, breast cancer, and lung cancer.
Mecanismo De Acción
(1R,2R)-2-N-(6-chloropyrazin-2-yl)-1-N,1-N-dimethylcyclopentane-1,2-diamine inhibits the activity of the PDGFR tyrosine kinase, which is overexpressed in many cancer cells. By blocking this pathway, this compound prevents the activation of downstream signaling pathways that are involved in cell proliferation, survival, and angiogenesis. This ultimately leads to the inhibition of tumor growth and metastasis.
Biochemical and physiological effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. It has also been shown to enhance the immune response against cancer cells, possibly through its effects on the tumor microenvironment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(1R,2R)-2-N-(6-chloropyrazin-2-yl)-1-N,1-N-dimethylcyclopentane-1,2-diamine has several advantages for use in lab experiments, including its potency, selectivity, and ability to be administered orally. However, it also has limitations, such as its short half-life and potential toxicity at high doses.
Direcciones Futuras
There are several potential future directions for research on (1R,2R)-2-N-(6-chloropyrazin-2-yl)-1-N,1-N-dimethylcyclopentane-1,2-diamine. One area of interest is the development of combination therapies that incorporate this compound with other chemotherapeutic agents or immunotherapies. Another area of focus is the identification of biomarkers that can predict response to this compound treatment. Additionally, further research is needed to determine the optimal dosing and administration schedule for this compound in clinical settings.
Métodos De Síntesis
(1R,2R)-2-N-(6-chloropyrazin-2-yl)-1-N,1-N-dimethylcyclopentane-1,2-diamine can be synthesized using a multi-step process involving the reaction of 6-chloropyrazine-2-carboxylic acid with N,N-dimethylcyclopentanamine, followed by hydrogenation and purification steps. The final product is a white crystalline solid with a molecular weight of 327.85 g/mol.
Aplicaciones Científicas De Investigación
(1R,2R)-2-N-(6-chloropyrazin-2-yl)-1-N,1-N-dimethylcyclopentane-1,2-diamine has been extensively studied for its potential as an anti-cancer agent. In preclinical studies, it has shown efficacy in inhibiting the growth and proliferation of various cancer cell lines, including glioblastoma, breast cancer, and lung cancer. This compound has also been shown to enhance the efficacy of other chemotherapeutic agents, such as temozolomide and cisplatin.
Propiedades
IUPAC Name |
(1R,2R)-2-N-(6-chloropyrazin-2-yl)-1-N,1-N-dimethylcyclopentane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN4/c1-16(2)9-5-3-4-8(9)14-11-7-13-6-10(12)15-11/h6-9H,3-5H2,1-2H3,(H,14,15)/t8-,9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBXCWUAYJIODAF-RKDXNWHRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCC1NC2=CN=CC(=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H]1CCC[C@H]1NC2=CN=CC(=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3S)-1-(azetidin-1-ylsulfonyl)pyrrolidin-3-yl]oxy-N,N-dimethylpyridin-2-amine](/img/structure/B7354862.png)

![(3S)-3-[2-(dimethylamino)pyridin-3-yl]oxy-N-ethylpyrrolidine-1-carboxamide](/img/structure/B7354872.png)
![tert-butyl N-[3-[[(2R)-2-hydroxypropyl]sulfamoyl]propyl]carbamate](/img/structure/B7354881.png)
![6-tert-butyl-N-[(2R)-2-hydroxypropyl]pyridine-3-sulfonamide](/img/structure/B7354882.png)
![methyl 4-[[(1R,2R)-2-(dimethylamino)cyclopentyl]sulfamoyl]butanoate](/img/structure/B7354886.png)
![(E)-1-[(2S,4R)-2-(5-ethyl-1H-1,2,4-triazol-3-yl)-4-hydroxypyrrolidin-1-yl]-2-methyl-3-(4-methylphenyl)prop-2-en-1-one](/img/structure/B7354908.png)
![2-[[4-(1-Methyl-4,5-dihydroimidazol-2-yl)cyclohexyl]amino]pyridine-3-carbonitrile](/img/structure/B7354916.png)
![3-[(3S)-1-(6-chloropyrazin-2-yl)pyrrolidin-3-yl]oxy-N,N-dimethylpyridin-2-amine](/img/structure/B7354922.png)
![(4S,5R)-1-methyl-4-[(5-nitropyridin-2-yl)amino]-5-(1,3,5-trimethylpyrazol-4-yl)pyrrolidin-2-one](/img/structure/B7354924.png)



![(3R,5S)-1-[(2,6-dichlorophenyl)methyl]-5-(5-ethyl-1H-1,2,4-triazol-3-yl)pyrrolidin-3-ol](/img/structure/B7354949.png)